2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of tumor cell growth. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
Future research on 2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide could focus on its potential therapeutic applications in various fields, including neurodegenerative disorders, cancer, and infectious diseases. Additional studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Further research could also investigate the potential of this compound as a therapeutic agent in combination with other drugs or therapies.
Synthesis Methods
2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with hydrazine hydrate and subsequent reaction with methylamine and acetic anhydride. The final product is obtained through the reaction of the intermediate product with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde.
Scientific Research Applications
2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects and potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. In cancer research, this compound has been studied for its anti-tumor properties and potential as a chemotherapy agent. In infectious disease research, this compound has been shown to have antimicrobial properties against various pathogens.
properties
IUPAC Name |
2-(4-methylphenyl)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-3-7-15(8-4-13)11-17(23)20-12-18-21-19(22-24-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRWACWNKZGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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